molecular formula C10H7BrF3NO3S B14065928 1-Bromo-3-(2-nitro-3-(trifluoromethylthio)phenyl)propan-2-one

1-Bromo-3-(2-nitro-3-(trifluoromethylthio)phenyl)propan-2-one

Cat. No.: B14065928
M. Wt: 358.13 g/mol
InChI Key: MGAVAPIDHINSAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Bromo-3-(2-nitro-3-(trifluoromethylthio)phenyl)propan-2-one is a complex organic compound with the molecular formula C10H7BrF3NO3S. This compound features a bromine atom, a nitro group, and a trifluoromethylthio group attached to a phenyl ring, making it a unique and versatile molecule in organic chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Bromo-3-(2-nitro-3-(trifluoromethylthio)phenyl)propan-2-one typically involves multi-step organic reactionsThe reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors where the reactions are carried out under controlled conditions. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common to achieve the required quality standards .

Chemical Reactions Analysis

Types of Reactions

1-Bromo-3-(2-nitro-3-(trifluoromethylthio)phenyl)propan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amine derivative, while reduction of the nitro group results in an amine .

Scientific Research Applications

1-Bromo-3-(2-nitro-3-(trifluoromethylthio)phenyl)propan-2-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique functional groups.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Bromo-3-(2-nitro-3-(trifluoromethylthio)phenyl)propan-2-one involves its interaction with specific molecular targets. The bromine and nitro groups can participate in various biochemical pathways, while the trifluoromethylthio group can enhance the compound’s stability and reactivity. The exact pathways and targets depend on the specific application and the biological system involved .

Properties

Molecular Formula

C10H7BrF3NO3S

Molecular Weight

358.13 g/mol

IUPAC Name

1-bromo-3-[2-nitro-3-(trifluoromethylsulfanyl)phenyl]propan-2-one

InChI

InChI=1S/C10H7BrF3NO3S/c11-5-7(16)4-6-2-1-3-8(9(6)15(17)18)19-10(12,13)14/h1-3H,4-5H2

InChI Key

MGAVAPIDHINSAN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)SC(F)(F)F)[N+](=O)[O-])CC(=O)CBr

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.